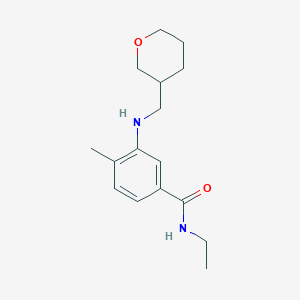![molecular formula C15H18N2O3 B7577127 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid, also known as IPA-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the Rho GTPase family of proteins, which are involved in cell signaling pathways and play a crucial role in various cellular processes.
Wirkmechanismus
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid inhibits the activity of Rho GTPases by binding to a specific site on the proteins, preventing them from interacting with downstream effectors. This leads to a disruption of the signaling pathways that are involved in cell migration, invasion, and proliferation. The exact mechanism of action of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is still being studied, but it is believed to involve a conformational change in the Rho GTPase proteins that prevents them from interacting with their downstream effectors.
Biochemical and Physiological Effects:
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In non-cancer cells, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for specific applications. However, one limitation of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is not very selective for Rho GTPases, and may also inhibit the activity of other proteins. This can make it difficult to study the specific effects of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid on Rho GTPase signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. One area of interest is the development of more selective inhibitors of Rho GTPases, which would allow for a more precise study of the effects of these proteins on cellular processes. Another area of interest is the development of combination therapies that target multiple signaling pathways, which may be more effective in treating cancer and other diseases. Finally, there is also interest in studying the potential of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid in combination with other drugs, such as chemotherapy agents, to enhance their efficacy and reduce side effects.
Synthesemethoden
The synthesis of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid involves several steps, starting with the reaction of 1H-indole-6-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with 3-bromo-propionyl chloride to yield the desired product, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, invasion, and proliferation. This makes 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid a promising candidate for the development of cancer therapeutics, as cancer cells often exhibit abnormal Rho GTPase activity. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been studied for its potential in treating other diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)17(8-6-14(18)19)15(20)12-4-3-11-5-7-16-13(11)9-12/h3-5,7,9-10,16H,6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWIEGWDNVOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)




![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)


